5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Overview
Description
The compound “5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid” is a complex organic molecule. It is related to a compound known as Selumetinib, which has a similar structure . Selumetinib is a drug used in cancer treatment .
Molecular Structure Analysis
The molecular formula of a related compound is C16H13BrClFN4O3 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms in the molecule . The exact structure would require more specific information or analysis tools .Scientific Research Applications
Molecular Synthesis and Pharmacological Screening
The chemical compound has been utilized in the synthesis of various derivatives with potential pharmacological applications. Specifically, its structure has been employed in creating molecules with significant anti-inflammatory and cytotoxic properties. For instance, compounds synthesized using related structures have shown remarkable cytotoxic activity against specific human carcinoma cell lines and have exhibited significant anti-inflammatory effects, rivalling standard drugs like ibuprofen in terms of efficacy. This highlights the compound's relevance in developing therapeutic agents and underscores its potential in medical research and drug development (Thakral et al., 2022).
Antibacterial and Antiinflammatory Activity
The structural motif of the compound has been explored for its antibacterial and anti-inflammatory properties. Derivatives synthesized using similar structures have been screened and found to possess moderate antibacterial and anti-inflammatory activities, indicating the compound's potential utility in combating infections and inflammation-related conditions. These findings suggest the significance of the compound in developing new therapeutic agents aimed at treating various bacterial infections and inflammatory diseases (Binoy et al., 2021).
Antioxidant and Antimicrobial Activities
In addition to its pharmacological potential, derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. The synthesized compounds have shown high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. These findings underline the compound's potential in developing new antioxidants and antimicrobial agents, which could be crucial in managing oxidative stress-related disorders and combating various microbial infections (Bassyouni et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been reported to play a significant role in cell biology and have been used for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes at the molecular level that result in its therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to influence various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biologically vital properties, suggesting that this compound may also have significant molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFN3O2/c1-21-6-19-14-11(21)5-8(15(22)23)13(12(14)18)20-10-3-2-7(16)4-9(10)17/h2-6,20H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAPQRFIXGDKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582176 | |
Record name | 5-(4-Bromo-2-chloroanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606144-04-1 | |
Record name | AZ-133266637 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606144041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Bromo-2-chloroanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZ-133266637 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67NVR9LE7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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